GPX4-IN-4 Exhibits Verified In Vivo Bioavailability and Target Engagement Absent in ML210
A primary limitation of the otherwise selective inhibitor ML210 is its poor pharmacokinetic profile, which prevents its effective use in animal models. In contrast, GPX4-IN-4 was specifically optimized for in vivo applications. Pharmacokinetic analysis in mice reveals that GPX4-IN-4 achieves measurable plasma concentrations and exposure following intraperitoneal administration [1]. Specifically, a 30 mg/kg IP dose in SCID/Beige mice resulted in a Cmax of 0.92 μg/mL and an AUC of 1.89 μg·h/mL. These values are not reported for ML210, which is generally considered unsuitable for systemic administration. This difference is fundamental: while ML210 is a potent cellular probe, GPX4-IN-4 enables studies requiring systemic target engagement, such as assessment of PD biomarkers in tissues [1].
| Evidence Dimension | In Vivo Pharmacokinetics in Mice (IP Administration) |
|---|---|
| Target Compound Data | Cmax = 0.92 μg/mL, AUC = 1.89 μg·h/mL (at 30 mg/kg) |
| Comparator Or Baseline | ML210: No systemic PK data reported; described as having 'poor pharmacokinetic properties' that limit in vivo use [2] |
| Quantified Difference | GPX4-IN-4 demonstrates measurable systemic exposure; ML210 does not. |
| Conditions | SCID/Beige mice; single intraperitoneal (IP) dose |
Why This Matters
For researchers requiring in vivo target validation, GPX4-IN-4 provides the necessary systemic exposure, distinguishing it from ML210 which is unsuitable for such studies.
- [1] Randolph JT, et al. Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo. J Med Chem. 2023 Mar 23;66(6):3852-3865. View Source
- [2] Eaton JK, et al. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles. Nat Chem Biol. 2020 May;16(5):497-506. View Source
